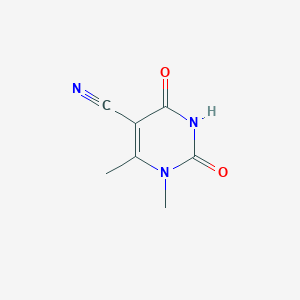

1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 5900-41-4) is a pyrimidine derivative characterized by methyl groups at positions 1 and 6, two ketone groups at positions 2 and 4, and a nitrile substituent at position 5. Its commercial availability (e.g., from CymitQuimica) underscores its utility in drug discovery pipelines .

Properties

IUPAC Name |

1,6-dimethyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4-5(3-8)6(11)9-7(12)10(4)2/h1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMBCMVGVAEMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-41-4 | |

| Record name | 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethylurea with cyanoacetic acid under acidic conditions. The reaction typically proceeds as follows:

Reactants: 1,3-dimethylurea and cyanoacetic acid.

Catalyst: Acidic catalyst (e.g., hydrochloric acid).

Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial properties. For instance, studies have reported that certain synthesized derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and programmed cell death. For example, a derivative demonstrated cytotoxic effects against human cancer cell lines in vitro, suggesting its potential as a lead compound for further development.

Table 1: Antimicrobial and Anticancer Activity of Derivatives

| Compound Derivative | Target Organism/Cell Line | Activity | Reference |

|---|---|---|---|

| 1a | E. coli | Inhibition at 50 µg/mL | |

| 1b | MCF-7 (breast cancer) | IC50 = 20 µM | |

| 1c | S. aureus | Inhibition at 30 µg/mL |

Agricultural Applications

Pesticide Development

The compound's structure allows it to act as a potential pesticide. Its derivatives have been synthesized and tested for effectiveness against common agricultural pests. The results indicate a promising insecticidal activity that could lead to the development of safer and more effective agricultural chemicals.

Herbicidal Properties

In addition to pest control, certain derivatives have shown herbicidal activity. Research indicates that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices.

Biochemical Applications

Buffering Agent in Cell Cultures

1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been utilized as a non-ionic organic buffering agent in biological research. Its ability to maintain pH levels within a range of 6-8.5 makes it suitable for various cell culture applications. This property is particularly beneficial in experiments where pH fluctuations can affect cellular processes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on synthesizing various derivatives of 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine and assessing their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that some derivatives displayed potent activity against multi-drug resistant strains.

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the effectiveness of a specific derivative as an insecticide on crops such as maize and soybean. The results showed a significant reduction in pest populations compared to untreated controls while maintaining crop yield.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in its 1,6-dimethyl and 2,4-dioxo groups. Comparisons with analogues reveal:

- Substituent Diversity: 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Features a methoxyethylsulfanyl group at position 2 and an isobutyl group at position 3. unrecorded for the target compound) . 4-Aminoantipyrine-derived pyrazolone-pyrimidine hybrids (): Incorporate aryl and thioxo groups, enhancing hydrogen-bonding interactions and anticancer potency (IC₅₀: 30.68–60.72 µM vs. Doxorubicin: 71.8 µM). Benzylidinehydrazinyl derivatives (): Substituents at position 2 (e.g., hydrazinyl groups) improve synthetic versatility, yielding derivatives with >70% efficiency .

Physicochemical Properties

Key Observations :

Spectral and Crystallographic Insights

- IR/NMR Signatures :

- Crystal Packing : Centrosymmetric dimers via N–H⋯O bonds are common (), but water inclusion in certain analogues () suggests hydration-dependent stability .

Biological Activity

1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 5900-41-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and cytotoxic properties.

Structural Characteristics

The molecular formula of this compound is C7H7N3O2. The compound features a pyrimidine ring with two carbonyl groups and a cyano group. The structural formula can be represented as follows:

- SMILES : CC1=C(C(=O)NC(=O)N1C)C#N

- InChI : InChI=1S/C7H7N3O2/c1-4-5(3-8)6(11)9-7(12)10(4)2/h1-2H3,(H,9,11,12)

Antimicrobial Activity

Research indicates that derivatives of 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine compounds exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against a range of pathogens:

- Antibacterial Activity : In vitro studies have shown that certain derivatives possess notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The agar diffusion method was employed to assess susceptibility to these compounds .

- Antifungal Activity : The compound has also been tested for antifungal properties. It exhibited strong activity against fungi such as Candida albicans and Aspergillus flavus, indicating its potential use in treating fungal infections .

Cytotoxicity

Several studies have evaluated the cytotoxic effects of 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives on cancer cell lines:

- Case Study : A study reported that specific derivatives demonstrated significant cytotoxicity against human cancer cell lines including A431 (vulvar epidermal carcinoma), with IC50 values indicating potent inhibitory effects on cell proliferation and migration .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives:

| Activity Type | Tested Organisms/Cell Lines | Findings |

|---|---|---|

| Antibacterial | E. coli, Staphylococcus aureus | Significant antibacterial activity |

| Antifungal | Candida albicans, Aspergillus flavus | Strong antifungal effects |

| Cytotoxicity | A431 (vulvar carcinoma), MCF-7 (breast cancer) | High cytotoxicity (IC50 values < 10 μM) |

Q & A

Q. What are the optimal synthetic routes for 1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how can reaction yields be improved?

A common method involves cyclocondensation reactions using thiouracil derivatives and aldehydes under reflux conditions with acetic anhydride and sodium acetate as catalysts. For example, analogous compounds were synthesized via refluxing with chloroacetic acid and aromatic aldehydes, achieving ~68% yields . To improve yields, ultrasound-assisted synthesis has been shown to enhance reaction efficiency (up to 97.5% yield for related carbonitriles) by accelerating reaction kinetics and reducing side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Look for characteristic absorption bands at ~2220 cm⁻¹ (C≡N stretching) and ~1700–1650 cm⁻¹ (C=O stretching) .

- ¹H/¹³C NMR : Key signals include δ ~2.24 ppm (CH₃ groups), δ ~7.0–8.0 ppm (aromatic protons), and δ ~13.5 ppm (NH proton in DMSO-d₆) .

- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 386 for a structurally similar compound) and fragmentation patterns aligned with the molecular formula .

Q. What are the typical purification methods for this compound?

Crystallization from polar aprotic solvents like DMF/water or ethanol is effective. Single crystals suitable for X-ray diffraction can be obtained via slow evaporation of ethanolic solutions .

Advanced Research Questions

Q. How do substituent variations at the pyrimidine ring impact biological activity?

Substituents like aryl or heteroaryl groups at specific positions modulate bioactivity. For example:

- Antimicrobial Activity : Analogous 4,5-dihydropyrimidine-5-carbonitriles with 4-methoxy-phenyl or thiophenyl substituents exhibit enhanced antimicrobial properties due to increased lipophilicity .

- Anti-inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) show improved efficacy by interacting with inflammatory mediators like COX-2 .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with specific target affinities?

Q. What strategies resolve contradictions in biological data across structurally similar derivatives?

- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects on activity. For instance, replacing a methyl group with isobutyl in hydrazinyl derivatives altered antimicrobial potency by ~40% .

- In Silico ADMET Profiling : Predict pharmacokinetic properties to exclude false positives caused by poor bioavailability .

Q. How can reaction conditions be optimized for scalability without compromising yield?

- Green Chemistry Approaches : Use water or ethanol as solvents to reduce toxicity. Ultrasound-assisted synthesis reduces reaction time from 12 h to 2 h .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃) to enhance regioselectivity .

Methodological Considerations

Q. What analytical workflows validate the purity and stability of this compound under storage?

Q. How can cross-disciplinary approaches (e.g., crystallography, spectroscopy) resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.